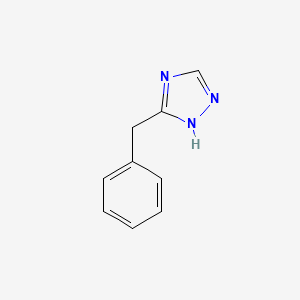

3-benzyl-4H-1,2,4-triazole

説明

Significance of the 1,2,4-Triazole Scaffold in Contemporary Chemical Research

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry and materials science. researchgate.net This five-membered heterocycle, containing three nitrogen atoms and two carbon atoms, is a privileged scaffold due to its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions. researchgate.netresearchgate.net The name "triazole" was first proposed for this carbon-nitrogen ring system in 1885 by Bladin. scispace.comnih.gov

Derivatives of 1,2,4-triazole exhibit a remarkably broad spectrum of biological activities. researchgate.netsapub.org They are integral to the development of antifungal agents, such as fluconazole and itraconazole, which are clinically used to treat invasive fungal infections. nih.govnih.gov The scaffold is also a key component in compounds investigated for antibacterial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and analgesic properties. researchgate.netsapub.orgbohrium.com The versatility of the triazole ring allows it to serve as a pharmacophore in drugs targeting a wide array of biological targets, including enzymes and receptors. researchgate.net

Beyond pharmaceuticals, 1,2,4-triazole derivatives find applications in agrochemicals as fungicides and herbicides, and in materials science for creating polymers and corrosion inhibitors. nih.govmdpi.com The ongoing research into 1,2,4-triazole-containing scaffolds is driven by the need to discover novel therapeutic agents, particularly in response to the growing challenge of drug resistance in pathogens. nih.govbohrium.com

Overview of Benzyl Substitution Effects on 1,2,4-Triazole Structural Characteristics and Reactivity

The introduction of a benzyl group onto the 1,2,4-triazole core significantly influences the molecule's physicochemical properties, including its structural characteristics and reactivity. The benzyl substituent, consisting of a phenyl group attached to a methylene bridge, imparts lipophilicity, which can be crucial for biological activity.

Interactive Data Table: Spectroscopic Data for Benzyl-Substituted 1,2,4-Triazoles The following table presents characterization data for representative benzyl-substituted 1,2,4-triazole derivatives, illustrating the structural features identified through spectroscopic methods.

| Compound Name | Molecular Formula | Melting Point (°C) | Key ¹H NMR Signals (δ ppm) | Ref. |

| 1-Benzyl-3,5-diphenyl-1H-1,2,4-triazole | C₂₁H₁₇N₃ | 94-96 | 8.24-8.16 (m, 2H), 7.64-7.33 (m, 8H), 7.20-7.10 (m, 5H), 5.48 (s, 2H) | rsc.org |

| 1-Benzyl-5-(4-chlorophenyl)-3-phenyl-1H-1,2,4-triazole | C₂₁H₁₆ClN₃ | 117-119 | 8.18-8.16 (d, 2H), 7.59-7.57 (d, 2H), 7.50-7.42 (m, 3H), 7.34-7.32 (m, 3H), 7.20-7.18 (m, 3H), 7.15-7.13 (d, 2H), 5.40 (s, 2H) | rsc.org |

| 1-Benzyl-5-(4-fluorophenyl)-3-phenyl-1H-1,2,4-triazole | C₂₁H₁₆FN₃ | 105-107 | 8.18-8.16 (d, 2H), 7.63-7.59 (dd, 2H), 7.50-7.42 (m, 3H), 7.34-7.32 (m, 3H), 7.20-7.18 (m, 3H), 7.15-7.10 (t, 2H), 5.42 (s, 2H) | rsc.org |

Data sourced from supplementary information for related compounds.

Reactivity and Biological Activity: The position of the benzyl group has a profound effect on the molecule's biological activity. For instance, substitution with a benzyl group at the 4-position of the 1,2,4-triazole ring has been shown to be critical for enhancing the cytotoxic activity of certain derivatives against tumor cell lines. nih.gov Similarly, the presence of a benzyl or substituted benzyl group can be significant for antifungal activity. nih.gov Studies on antibacterial agents have revealed that a phenyl ring at the N-4 position leads to higher activity compared to alkyl groups, and the presence of a benzylthio group can also play an important role. mdpi.comencyclopedia.pub The benzyl group's ability to potentially enhance penetration of the blood-brain barrier is another area of interest in drug design.

Historical Context and Evolution of 3-Benzyl-4H-1,2,4-Triazole Research Trajectories

The study of 1,2,4-triazoles dates back to the late 19th century, with early synthetic methods like the Pellizzari and Einhorn–Brunner reactions laying the groundwork for accessing this heterocyclic system. scispace.com Research trajectories for specific derivatives like this compound have evolved from fundamental synthesis to the strategic incorporation of this scaffold into complex molecules with tailored biological functions.

Early research often focused on the synthesis of core structures, such as this compound-5-thiol, which serves as a versatile starting material. researchgate.netnih.gov These initial syntheses typically involved the cyclization of thiosemicarbazide precursors. nih.gov For example, phenylacetic acid hydrazide can be converted into a 1,4-substituted thiosemicarbazide, which is then cyclized in an alkaline medium to yield 5-benzyl-4-(aryl)-4H-1,2,4-triazole-3-thiols. nih.gov

The evolution of this research field is marked by the chemical modification of this basic scaffold to explore structure-activity relationships (SAR). Researchers have used the 3-benzyl-1,2,4-triazole core to prepare more elaborate structures, such as fused thiazolo[3,2-b] nih.govchemimpex.comtriazole systems and molecules with multiple triazole rings linked together. researchgate.net More recent studies focus on attaching this moiety to other biologically active fragments to create hybrid molecules with enhanced or novel pharmacological profiles, such as potent anti-inflammatory agents. zsmu.edu.ua This progression highlights a clear research trajectory: from the initial synthesis and characterization of the this compound core to its application as a key building block in the rational design of new functional molecules.

特性

IUPAC Name |

5-benzyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-2-4-8(5-3-1)6-9-10-7-11-12-9/h1-5,7H,6H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEAUAKJULSHNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21117-34-0 | |

| Record name | 3-benzyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3-benzyl-4h-1,2,4-triazole and Its Functionalized Analogues

Foundational Synthetic Approaches to the 1,2,4-Triazole Core

The construction of the 1,2,4-triazole heterocycle can be achieved through several classical and modern synthetic methodologies. These foundational reactions provide access to a wide array of triazole derivatives by varying the starting materials.

Classical Pellizzari Reaction for Triazole Ring Formation

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole. organic-chemistry.org The process typically requires high temperatures and long reaction times, proceeding through an acyl amidrazone intermediate. organic-chemistry.orguzhnu.edu.ua For instance, the reaction of benzamide with benzoyl hydrazide yields 3,5-diphenyl-1,2,4-triazole. imist.ma While a foundational method, its limitations include low yields and a lack of regioselectivity when unsymmetrical amides and hydrazides are used. organic-chemistry.org The use of microwave irradiation has been shown to shorten reaction times and improve yields. organic-chemistry.org

Einhorn-Brunner Reaction in 1,2,4-Triazole Synthesis

The Einhorn-Brunner reaction provides an alternative route to 1,2,4-triazoles through the condensation of imides with alkyl or aryl hydrazines in the presence of a weak acid. imist.ma This method can produce an isomeric mixture of 1,2,4-triazoles. imist.ma For example, the reaction between N-formyl benzamide and phenyl hydrazine can yield 1,5-diphenyl-1,2,4-triazole. imist.ma The regioselectivity of the Einhorn-Brunner reaction can be influenced by the substituents on the imide, with the more acidic group favoring attachment at the 3-position of the resulting triazole ring. imist.ma

Cyclization Reactions Utilizing Thiosemicarbazide and Related Intermediates

Thiosemicarbazide and its derivatives are versatile precursors for the synthesis of 1,2,4-triazoles, particularly those bearing a thiol group at the 3- or 5-position. A common method involves the cyclization of acyl/aroyl substituted thiosemicarbazides. nih.gov This is typically achieved by refluxing the thiosemicarbazide derivative in an alkaline solution, such as aqueous sodium hydroxide, followed by neutralization with an acid. nih.gov For example, 1-phenylacetyl-4-phenylthiosemicarbazide can be cyclized under alkaline conditions to form 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net These triazole-thiol derivatives are valuable intermediates for further functionalization.

Targeted Synthesis of 3-Benzyl-4H-1,2,4-Triazole Precursors and Intermediates

The synthesis of this compound often begins with the preparation of specifically substituted precursors. A key intermediate is 3-benzyl-1,2,4-triazole-5-thiol, which can be synthesized and then used for further modifications. researchgate.net One approach involves the reaction of 1-phenylacetyl-3-thiosemicarbazide with phenyl bromomethyl ketones, which after cyclization, can lead to benzyl-substituted triazole systems. researchgate.net

Another important precursor, 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol, has been synthesized and utilized as a starting material for creating more complex structures. researchgate.netmdpi.com This thiol derivative can be prepared through the alkaline cyclization of the corresponding 1-phenylacetyl-4-phenylthiosemicarbazide. researchgate.net These thiol-containing precursors are particularly useful as they allow for subsequent reactions at the sulfur atom or other positions on the triazole ring.

Below is a table summarizing the synthesis of a key precursor:

| Precursor | Starting Materials | Reaction Conditions | Product | Reference |

| 1-Phenylacetyl-4-phenylthiosemicarbazide | Phenylacetyl hydrazide, Phenyl isothiocyanate | Not specified | 1-Phenylacetyl-4-phenylthiosemicarbazide | researchgate.net |

| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 1-Phenylacetyl-4-phenylthiosemicarbazide | 2N NaOH, Reflux | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | researchgate.net |

Regioselective Derivatization Strategies at Key Positions of the 3-Benzyl-1,2,4-Triazole Ring System

Once the 3-benzyl-1,2,4-triazole core is formed, further functionalization can be achieved at the nitrogen atoms of the triazole ring. The regioselectivity of these reactions is a critical aspect, as the triazole ring possesses multiple nucleophilic nitrogen atoms (N1, N2, and N4).

Functionalization at Nitrogen Atoms (N1, N2, N4)

The alkylation of asymmetrically substituted 1,2,4-triazoles is a complex process that can lead to a mixture of isomers. The distribution of products depends on various factors including the nature of the substituent on the triazole ring, the alkylating agent, the base, and the solvent used.

For 3-substituted-4H-1,2,4-triazoles, alkylation can occur at the N1, N2, or N4 positions. Studies on related systems, such as 3-benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole, have shown that alkylation with dihaloalkanes can lead to products substituted at the N1 and N2 positions, with the N2-alkylated isomer often being formed preferentially. nih.gov In some cases, a mixture of isomers, including N(1)-CH2-N(1), N(1)-CH2-N(2), and N(2)-CH2-N(2) linked products, can be formed. nih.gov

In the case of the parent 1,2,4-triazole, alkylation with alkyl halides in the presence of DBU as a base has been reported to yield a mixture of N1 and N4 substituted isomers with a consistent regioselectivity of approximately 90:10 in favor of the N1 isomer. researchgate.net

For the specific case of 4-benzyl-4H-1,2,4-triazole, a copper-catalyzed N-arylation has been developed. acs.orgnih.gov This reaction, using diaryliodonium salts, allows for the regioselective introduction of an aryl group at the N1 position, leading to the formation of 1-aryl-4-benzyl-1,2,4-triazolium salts. acs.orgnih.gov This method provides a direct route to N1-functionalized derivatives.

The electronic properties of substituents on the triazole ring can also influence the regioselectivity of alkylation. It has been observed that alkylation tends to occur preferentially at the nitrogen atom adjacent to the ring carbon bearing the more electron-donating group. nih.gov This suggests that for this compound, the electronic nature of the benzyl group relative to other substituents would play a role in directing functionalization at the N2 versus N4 positions.

A summary of regioselective functionalization is presented below:

| Triazole System | Reagents | Conditions | Products | Regioselectivity | Reference |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | Dibromomethane, K2CO3 | Acetone | Bis(triazolyl)methane isomers | Mixture of N1-N1, N1-N2, N2-N2 linked products | nih.gov |

| 1,2,4-Triazole | Alkyl halides, DBU | THF | N1- and N4-alkylated isomers | ~90:10 (N1:N4) | researchgate.net |

| 4-Benzyl-4H-1,2,4-triazole | Diphenyliodonium tetrafluoroborate, Cu catalyst | DMF or Acetonitrile, 100 °C | 1-Phenyl-4-benzyl-1,2,4-triazolium salt | N1-arylation | acs.orgnih.gov |

Functionalization at Carbon Atoms (C3, C5)

One effective strategy for C5-arylation involves the oxidative decarbonylation of aromatic aldehydes. Researchers have developed a method using tetrabutylammonium iodide (TBAI) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant to synthesize 1,3,5-trisubstituted and 3,5-disubstituted-1,2,4-triazoles from the corresponding 1,3-disubstituted and 3-monosubstituted precursors, respectively. researchgate.net This approach allows for the introduction of various substituted benzaldehydes, yielding the target 1,2,4-triazoles in moderate to excellent yields. researchgate.net

Another versatile method for functionalizing the C3 and C5 positions is through the use of vinylimidates as precursors. This approach allows for a wide range of substituents to be introduced at the N1, C3, and C5 positions of the 1,2,4-triazole ring, with reported yields as high as 98%. frontiersin.orgnih.gov Theoretical calculations and NMR studies have confirmed the selective formation of 5-vinyl-1,2,4-triazoles, avoiding potential five- and seven-membered by-products. frontiersin.orgnih.gov

Copper-catalyzed one-pot methods have also proven effective for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles through a cascade addition-oxidation-cyclization process. frontiersin.orgnih.gov Using O2 as an oxidant and a complex of MCM-41 and cuprous bromide as a catalyst, this method can achieve high yields of up to 91%. frontiersin.orgnih.gov

The incorporation of a trifluoromethyl group at the C5 position has garnered significant attention due to the beneficial effects of this group on properties like lipophilicity and metabolic stability. mdpi.com Methods for synthesizing 5-trifluoromethyl-1,2,4-triazoles include iodine-mediated annulation of trifluoroacetimidoyl chlorides and hydrazones, as well as copper-catalyzed three-component reactions of aryldiazonium salts with fluorinated diazo reagents and nitriles. mdpi.com

Synthesis of 1,2,4-Triazole-3-Thiol and 5-Thioxo Derivatives

The introduction of a sulfur atom, either as a thiol or thione, at the C3 or C5 position of the 1,2,4-triazole ring is a common strategy to create versatile intermediates for further functionalization. The resulting 1,2,4-triazole-3-thiols and their 5-thioxo isomers are key building blocks in the synthesis of more complex heterocyclic systems.

A well-established method for synthesizing 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols involves the ring closure of arylthiosemicarbazides in an alkaline medium. mdpi.com For instance, 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides can be cyclized to yield the corresponding 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols in good yields (62-79%). mdpi.com Similarly, the reaction of appropriate hydrazides with hydrazine hydrate can produce 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. mdpi.com

The synthesis of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol has been reported as a starting material for preparing more complex derivatives. researchgate.net This thiol can be further reacted to introduce thiosemicarbazide moieties, which can then be cyclized to form systems with two linked triazole rings or thiazolidinone derivatives. researchgate.net

The combination of a 1,2,4-triazole-3-thione with other heterocyclic rings, such as pyrazole, has been explored to generate compounds with potential biological activities. auctoresonline.org For example, 4-R-3-(4-R1-1-aryl-1H-pyrazole-3-yl)-1H-1,2,4-triazole-5(4H)-thiones have been synthesized in high yields. auctoresonline.org

Furthermore, enzymatic approaches have been utilized in the synthesis of nucleoside derivatives of 1,2,4-triazole-3-thiones. nih.gov E. coli purine nucleoside phosphorylase has been shown to catalyze the glycosylation of certain mono- and disubstituted 1,2,4-triazole-3-thione derivatives. nih.gov

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1-(2-Furoyl)-4-arylthiosemicarbazide | Alkaline medium | 5-(Furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiol | 62-79 | mdpi.com |

| 1-(Phenylacetyl)-4-arylthiosemicarbazide | Alkaline medium | 5-(Benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiol | 62-79 | mdpi.com |

| Furan-2-carboxylic acid hydrazide | Hydrazine hydrate | 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | - | mdpi.com |

| Phenylacetic acid hydrazide | Hydrazine hydrate | 4-Amino-5-(benzyl)-4H-1,2,4-triazole-3-thiol | - | mdpi.com |

| 3-Benzyl-4-phenyl-1,2,4-triazole-5-thiol | Thiosemicarbazide | 1,2,4-Triazole bearing thiosemicarbazide moiety | High | researchgate.net |

Formation of Imine and Schiff Base Derivatives via Condensation Reactions

The condensation of primary amines with aldehydes or ketones to form imines or Schiff bases is a fundamental reaction in organic synthesis. dergipark.org.tr When applied to amino-functionalized 1,2,4-triazoles, this reaction provides a straightforward route to a diverse range of derivatives with a wide spectrum of applications. Schiff bases derived from aromatic aldehydes are generally more stable than their aliphatic counterparts. dergipark.org.tr

The synthesis of Schiff bases from 1,2,4-triazoles typically involves the reaction of an amino-triazole with a suitable aldehyde or ketone, often under acidic or basic catalysis. For instance, new Schiff bases have been obtained by reacting 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione with various aldehydes. dergipark.org.tr The formation of the imine bond (C=N) can be confirmed by the disappearance of the NH2 vibration bands and the appearance of a new band corresponding to the C=N group in the FT-IR spectrum. pensoft.net

A common method for synthesizing these Schiff bases is the acid-catalyzed condensation of an amino-1,2,4-triazole with an aldehyde or ketone under reflux conditions. nih.gov The reaction progress can be monitored by thin-layer chromatography (TLC), and the resulting Schiff base often precipitates from the solution upon cooling. nih.gov

The versatility of this reaction is demonstrated by the wide variety of aldehydes and ketones that can be employed, leading to a vast library of Schiff base derivatives. For example, Schiff bases have been prepared from 4-amino-5-(furan-2-yl or benzyl)-4H-1,2,4-triazole-3-thiols and various arylaldehydes. mdpi.com

| Amino-Triazole Reactant | Aldehyde/Ketone Reactant | Schiff Base Product | Reference |

| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various aldehydes | New Schiff bases (3a-d) | dergipark.org.tr |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Arylaldehydes | Azomethines (11a-d) | mdpi.com |

| 4-Amino-5-(benzyl)-4H-1,2,4-triazole-3-thiol | Arylaldehydes | Azomethines (12a-d) | mdpi.com |

| Amino-1,2,4-triazoles | Various aldehydes | Triazole based Schiff bases | nih.gov |

Heterocyclic Annulation and Fusion Reactions Yielding Polycyclic Systems

The 1,2,4-triazole ring serves as a versatile scaffold for the construction of fused polycyclic systems through annulation and fusion reactions. These reactions lead to the formation of novel heterocyclic structures with potentially enhanced biological or material properties.

One common strategy involves the cyclization of appropriately substituted 1,2,4-triazole derivatives. For example, thiosemicarbazide derivatives of 3-benzyl-4-phenyl-1,2,4-triazole-5-thiol can be cyclized in a basic medium to yield two triazole rings linked by a thiomethylene group. researchgate.net Alternatively, cyclization with chloroacetyl chloride can afford thiazolidinone derivatives. researchgate.net

The reaction of 3-benzyl-1,2,4-triazole-5(1H)-thiol with chloroacetic acid and aromatic aldehydes in a boiling acetic acid/acetic anhydride mixture leads to the formation of thiazolo[3,2-b] frontiersin.orgdergipark.org.trijper.orgtriazol-5-ones. researchgate.net These fused systems can undergo further reactions, such as Michael addition with cyclic secondary amines, to yield more complex polycyclic structures. researchgate.net

Another approach involves the reaction of 3-mercapto-1,2,4-triazoles with substituted acetophenones to form ethanones, which can then be treated with phosphorus oxychloride to yield thiazolo[3,2-b] frontiersin.orgdergipark.org.trijper.orgtriazole derivatives. researchgate.net

The synthesis of fused 1,2,4-triazole systems can also be achieved through intramolecular cyclization reactions. For instance, the reaction of 3-benzyl-1,2,4-triazole-5-thiol with aromatic ketones in acidified acetic acid can directly produce cyclized 5-aryl-2-benzyl-1,3-thiazolo[3,2-b] frontiersin.orgdergipark.org.trijper.orgtriazoles. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis Protocols for 3-Benzyl-1,2,4-Triazoles

In recent years, there has been a significant shift towards the development of environmentally benign and sustainable synthetic methods in organic chemistry. nih.gov This has led to the exploration of green chemistry approaches for the synthesis of 1,2,4-triazole derivatives, including those with a 3-benzyl substituent. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

One such approach is the use of alternative energy sources like microwave irradiation and ultrasound. nih.gov Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the formation of 1,2,4-triazole-3-thiones from acid thiosemicarbazides. nih.gov For example, the microwave irradiation of a solution of acid thiosemicarbazide in aqueous sodium hydroxide for just 3 minutes can produce the corresponding 1,2,4-triazole-3-thione in yields of 92-93%, compared to several hours of thermal heating. nih.gov

Ultrasound-assisted synthesis, or sonochemistry, is another green technique that has been successfully applied to the synthesis of 1,2,4-triazoles. royalsocietypublishing.org An expedient and tandem regioselective one-pot protocol for the sono-synthesis of bis- frontiersin.orgdergipark.org.trijper.org-triazol-3-yl amines from bis-1,3-disubstituted thioureas has been developed. royalsocietypublishing.org This method offers advantages such as mild reaction conditions, operational simplicity, and applicability on a gram scale. royalsocietypublishing.org

The use of greener solvents and catalysts is also a key aspect of sustainable synthesis. Polyethylene glycol (PEG) has been employed as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst for the synthesis of 3,4,5-trisubstituted-1,2,4-triazoles from 2,2,2-trichloroethyl imidate, providing an effective and eco-friendly method with excellent yields. researchgate.netfrontiersin.org

Advanced Spectroscopic Characterization and Structural Elucidation of 3-benzyl-4h-1,2,4-triazole Derivatives

Vibrational Spectroscopy Analysis (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in 3-benzyl-4H-1,2,4-triazole derivatives. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the molecule.

In various derivatives of this compound, characteristic absorption bands are observed. For instance, the N-H stretching vibrations typically appear in the range of 3282-3359 cm⁻¹. mdpi.com The stretching of the exocyclic C=S bond in thione derivatives is also a notable feature. Aromatic C-H stretching vibrations are generally observed around 3050-3080 cm⁻¹. researchgate.net The C=N stretching vibration within the triazole ring is consistently identified in the region of 1535-1621 cm⁻¹. mdpi.comsapub.org Furthermore, the presence of a C-N stretching band between 1313-1365 cm⁻¹ further confirms the triazole ring structure. sapub.org In some derivatives, other characteristic peaks include those for C-O-C at approximately 1210 cm⁻¹ and C-Cl at 720 cm⁻¹. researchgate.net

Table 1: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3282-3359 | mdpi.com |

| Aromatic C-H Stretch | 3050-3080 | researchgate.net |

| C=N Stretch (Triazole Ring) | 1535-1621 | mdpi.comsapub.org |

| C-N Stretch (Triazole Ring) | 1313-1365 | sapub.org |

| C-O-C Stretch | ~1210 | researchgate.net |

| C-Cl Stretch | ~720 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR: In the ¹H NMR spectra of this compound derivatives, the protons of the benzyl group's CH₂ typically appear as a singlet around δ 5.64-5.67 ppm. rsc.org The aromatic protons of the benzyl ring and any other aryl substituents resonate in the region of δ 6.94-8.06 ppm. sapub.orgtubitak.gov.tr The chemical shift of the triazole ring proton can vary; for example, in some derivatives, it appears as a singlet between δ 5.32-5.87 ppm. sapub.org In thione derivatives, the S-H proton signal can be observed as a singlet at a significantly downfield chemical shift, between δ 11.79-13.91 ppm. sapub.orgresearchgate.net

¹³C NMR: The ¹³C NMR spectra provide further structural confirmation. The carbon of the benzylic CH₂ group typically resonates around δ 53.0-53.7 ppm. rsc.org The aromatic carbons of the benzyl group and other phenyl rings show signals in the range of δ 123.88-141.37 ppm. tubitak.gov.tr The carbons of the triazole ring, C3 and C5, appear at distinct chemical shifts, for instance around δ 145.11 ppm and δ 153.42 ppm, respectively. tubitak.gov.tr

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| Benzyl CH₂ | 5.64-5.67 | 53.0-53.7 | rsc.org |

| Aromatic H | 6.94-8.06 | 123.88-141.37 | sapub.orgtubitak.gov.tr |

| Triazole CH | 5.32-5.87 | - | sapub.org |

| Triazole C3 | - | ~145.11 | tubitak.gov.tr |

| Triazole C5 | - | ~153.42 | tubitak.gov.tr |

| Thiol SH | 11.79-13.91 | - | sapub.orgresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which aids in structural elucidation. The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) corresponding to its molecular weight. For example, a derivative with the formula C₂₁H₁₈ClN₅O₃ would have a calculated molecular weight that can be confirmed by its mass spectrum. tubitak.gov.tr Fragmentation patterns often involve the cleavage of the benzyl group, leading to a prominent fragment ion at m/z 91, which corresponds to the tropylium cation (C₇H₇⁺). royalsocietypublishing.org

Single Crystal X-ray Diffraction Studies for Solid-State Molecular Geometry and Packing

Single crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, torsion angles, and intermolecular interactions in the crystalline state.

X-ray diffraction studies on derivatives of this compound have revealed precise geometric parameters. For example, in one derivative, the C=N bond length within the triazole ring was found to be 1.311(2) Å. mdpi.com The bond angle of the thioether linkage (C-S-C) in a thio-substituted derivative was determined to be 98.36(7)°. mdpi.com The bond lengths and angles within the phenyl and triazole rings generally fall within normal ranges. mdpi.com Torsion angles are crucial for defining the conformation of the molecule. For instance, the torsion angle of a thioether group (C3-S1-C7-C8) was reported as -174.60(13)°. asianpubs.org

Table 3: Selected Bond Lengths and Angles for a this compound Derivative

| Parameter | Value | Reference |

| C=N Bond Length (Triazole) | 1.311(2) Å | mdpi.com |

| C-S-C Bond Angle | 98.36(7)° | mdpi.com |

| C3-S1-C7-C8 Torsion Angle | -174.60(13)° | asianpubs.org |

In the solid state, molecules of this compound derivatives are held together by a network of intermolecular interactions. Hydrogen bonds are a common feature, particularly N-H···S and N-H···O interactions, which can link molecules into dimers or larger assemblies. nih.goviucr.org Weak C-H···π interactions, where a C-H bond interacts with the π-system of a phenyl or triazole ring, also contribute to the crystal packing. iucr.org

Furthermore, π-π stacking interactions are frequently observed between the aromatic rings. These can occur between the triazole ring and a benzene ring, with centroid-centroid distances around 3.54 Å. nih.gov In some cases, offset π-π stacking is observed between two triazole rings with a centroid-centroid distance of 3.379 (1) Å. iucr.org These interactions play a significant role in stabilizing the crystal structure. semanticscholar.org

The conformation of the benzyl group relative to the triazole ring is a key structural feature. In many derivatives, the phenyl ring of the benzyl group is nearly perpendicular to the plane of the triazole ring. iucr.org For example, dihedral angles of 88.94 (18)° and 86.56 (49)° have been reported between the triazole ring and the benzene ring. nih.gov The 1,2,4-triazole ring itself is generally planar or nearly planar. nih.gov The specific conformation adopted by the molecule is often stabilized by intramolecular interactions, such as C-H···S hydrogen bonds. nih.gov

Investigation of Tautomeric Forms (e.g., Thione-Thiol Tautomerism)

The potential for tautomerism is a fundamental characteristic of many heterocyclic compounds, including derivatives of 1,2,4-triazole. This phenomenon involves the migration of a proton, leading to the existence of two or more structural isomers that are in equilibrium. In the context of this compound derivatives, particularly those substituted with a thione group (C=S), the investigation of thione-thiol tautomerism is of significant interest. This equilibrium involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in a shift between the thione and thiol forms.

Quantum chemical investigations on 1,2,4-triazole-3-thione and its disubstituted derivatives have shown that the thione form is generally the more stable tautomer in the gas phase, as determined by various levels of theory including HF, B3LYP, and MP2 methods. researchgate.net Experimental studies often corroborate these theoretical findings. For instance, the analysis of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione using HPLC-MS has demonstrated the simultaneous presence of both thione and thiol tautomers in solution, with the thione form being the major component. jocpr.com Spectroscopic methods such as IR and NMR are invaluable tools in identifying the predominant tautomeric form. The IR spectra of 1,2,4-triazole-3-thiol derivatives typically show a characteristic band for the S-H group, alongside bands for N-C=S. mdpi.com

The existence of different tautomeric forms can be influenced by the nature and position of substituents on the triazole ring. ncl.res.in For instance, in 3,5-disubstituted 1,2,4-triazoles, the tautomer with the more electron-donating group at the 5-position is often favored in the crystalline state. nih.gov However, surprising instances of co-crystallization of different tautomers have been observed, highlighting the subtle energetic balance that can exist. nih.gov Theoretical studies on 1,2,4-triazole-3-thiol derivatives using Density Functional Theory (DFT) have been employed to study the conformations and relative stabilities of the thione and thiol tautomers. ufms.br Such computational approaches, in conjunction with experimental data, provide a comprehensive understanding of the tautomeric equilibria in these systems. science.gov

The study of tautomerism is not limited to thione-thiol forms. Annular tautomerism, where a proton moves between the nitrogen atoms of the triazole ring, is also a key feature. ncl.res.innih.gov Unsubstituted 1,2,4-triazole primarily exists as the 1H-tautomer. ncl.res.in The presence of substituents can alter the relative stability of the different N-H tautomers.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Crystal Packing Efficiency

Hirshfeld surface analysis has emerged as a powerful tool for the detailed investigation of intermolecular interactions and their role in the crystal packing of molecular solids. This method provides a visual and quantitative description of the close contacts between molecules in a crystal lattice, offering insights into the forces that govern the supramolecular architecture. For this compound derivatives, Hirshfeld analysis elucidates the nature and relative importance of various non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking.

In various 1,2,4-triazole derivatives, Hirshfeld analysis has revealed the prevalence of H···H, H···C/C···H, and H···N/N···H contacts, which often constitute a significant portion of the total intermolecular interactions. nih.goviucr.org For example, in a study of a triazolo[4,3-a]pyrimidine derivative, H···N/N···H interactions were found to be crucial for stabilizing the crystal structure. bohrium.com In another case involving a copper(II) complex with a 1,2,4-triazole ligand, H···O/O···H, H···H, and H···N/N···H interactions were the most significant contributors to the crystal packing. iucr.orgiucr.org

The analysis can also quantify the contributions of less common interactions. For instance, in a 1,2,4-triazole-3-thione derivative, N-H···S=C hydrogen bonds forming R22(8) supramolecular synthons were identified as a key feature stabilizing the crystal packing, with coulombic energy being a dominant component. researchgate.net The presence of π-π stacking interactions can be visualized through the shape index on the Hirshfeld surface, appearing as adjacent red and blue triangles. mdpi.com

Theoretical and Computational Investigations of 3-benzyl-4h-1,2,4-triazole Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Geometric Optimization and Energetic Analysis

DFT has become a standard and powerful tool for investigating the geometric and energetic characteristics of molecular systems. arseam.com Its application to triazole derivatives allows for a detailed understanding of their structural parameters and stability.

Selection and Validation of Exchange-Correlation Functionals (e.g., B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for its balance of accuracy and computational efficiency in studying organic molecules, including triazole derivatives. nih.govmdpi.com This functional combines the strengths of both Hartree-Fock theory and DFT.

For various substituted triazoles, the B3LYP functional has demonstrated excellent agreement between calculated and experimental data, particularly for molecular geometry and vibrational frequencies. arseam.comisres.org For instance, in studies of similar triazole systems, the geometric parameters calculated using the B3LYP method were found to be in good agreement with X-ray crystallographic data. mdpi.com This consistency validates the use of B3LYP for generating reliable geometries and related properties for compounds in the triazole family. arseam.com

Basis Set Selection and Their Impact on Computational Accuracy (e.g., 6-31G(d,p), 6-311++G(d,p), 6-311G(d))

The choice of basis set is another critical factor that influences the accuracy of computational results. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost.

Commonly used basis sets in the study of triazoles include the Pople-style basis sets such as 6-31G(d,p), 6-311G(d), and 6-311++G(d,p). nih.govmdpi.comnih.gov The "d,p" notation indicates the addition of polarization functions on heavy and hydrogen atoms, respectively, which are important for describing the anisotropic electron distribution in molecules. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are crucial for accurately describing systems with lone pairs or anions and for calculations involving intermolecular interactions.

For example, studies on various triazole derivatives have utilized the B3LYP method with the 6-31G(d,p) basis set to perform geometry optimization, vibrational frequency analysis, and to study molecular properties like the molecular electrostatic potential (MEP), natural bond orbitals (NBO), and frontier molecular orbitals (FMO). nih.gov In other investigations, the larger 6-311++G(d,p) basis set has been employed to achieve higher accuracy in energetic and electronic property calculations. mdpi.comresearchgate.netepstem.net The selection of an appropriate basis set is therefore a trade-off between desired accuracy and available computational resources.

Electronic Structure Analysis via Molecular Orbital Theory

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. Key analyses derived from MO theory include Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels and Spatial Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netirjweb.com A smaller energy gap suggests higher reactivity. researchgate.net

In the context of triazole derivatives, FMO analysis reveals how substituents affect the electronic properties. For a related compound, 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one, calculations showed that the LUMO and LUMO+1 are primarily located on the phenyl ring, while the HOMO is distributed over the dimethoxyphenyl ring and the oxygen atoms of the methoxy groups. researchgate.net In another study on 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, the LUMO was found to be mainly on the pyridine, 1,2,4-triazole, phenyl rings, and the SCH2 group, whereas the HOMO was located on the pyridine and 1,2,4-triazole rings and the SCH2 group. mdpi.com This distribution indicates that electron transitions occur from the pyridine and triazole moieties towards the phenyl ring. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Triazole Derivative

| Parameter | Energy (Hartree) | Energy (eV) |

|---|---|---|

| EHOMO | -0.23964 | -6.5209 |

| ELUMO | -0.06465 | -1.7592 |

| Energy Gap (ΔE) | 0.17499 | 4.7617 |

Data derived from a study on a substituted triazole. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. irjweb.com The MEP surface displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue), with intermediate potentials in green. irjweb.com

For triazole derivatives, MEP maps typically show negative potential regions around the nitrogen atoms of the triazole ring due to their lone pairs of electrons, making them susceptible to electrophilic attack. irjweb.com Conversely, the hydrogen atoms attached to the rings often exhibit positive potential, indicating sites for potential nucleophilic attack. irjweb.com For instance, in a study of N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine, the negative electrostatic potential was localized on the nitrogen atoms with lone pairs, while positive potentials were found on the hydrogen atoms of the C-H bonds. irjweb.com This information is crucial for understanding intermolecular interactions and reaction mechanisms.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides detailed insights into intramolecular and intermolecular bonding and interactions. nih.gov It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov The stabilization energy, E(2), associated with the delocalization from a donor NBO to an acceptor NBO is a key output of this analysis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-benzyl-4H-1,2,4-triazole |

| 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one |

| 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine |

| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine |

| B3LYP |

| Hartree-Fock |

| Nitrogen |

| Hydrogen |

| Oxygen |

Computational Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions, when validated against experimental data, offer deep insights into the molecule's structure and electronic environment. Methods based on Density Functional Theory (DFT) are particularly prominent in this field.

Theoretical vibrational analysis is a fundamental tool for interpreting and assigning experimental Infrared (IR) spectra. By employing methods like DFT, researchers can calculate the harmonic vibrational frequencies of a molecule in its ground state. nih.gov For 1,2,4-triazole derivatives, these calculations are often performed using the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). nih.govoaji.net

The calculated frequencies are typically scaled by specific factors to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data. acs.org For instance, in a study on 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, calculated wavenumbers were scaled by 0.983 for values up to 1700 cm⁻¹ and 0.958 for those above 1700 cm⁻¹. acs.org

Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsion of bonds. oaji.netepstem.net For the 1,2,4-triazole ring, characteristic C-N stretching vibrations are predicted and observed across a range of frequencies, including approximately 1526, 1458, and 1417 cm⁻¹. oaji.net Similarly, N-N stretching modes are assigned to calculated frequencies around 1247 and 1146 cm⁻¹. oaji.net

Table 1: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a 1,2,4-Triazole Derivative

| Vibrational Assignment | Experimental FT-IR | Calculated (B3LYP) |

|---|---|---|

| C-N stretching | 1540 | 1526 |

| C-N stretching | 1466 | 1458 |

| C-N stretching | 1420 | 1417 |

| N-N stretching | 1266 | 1247 |

Data derived from studies on 3-amino-1,2,4-triazole. oaji.net

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for predicting the NMR chemical shifts (δ) of molecules. nih.govuzhnu.edu.ua This method, typically used in conjunction with DFT (e.g., B3LYP/6-311G), calculates the isotropic magnetic shielding tensors for each nucleus. nih.gov The theoretical chemical shifts are then obtained by referencing these values to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov

For various 1,2,4-triazole derivatives, the GIAO method has demonstrated good correlation between calculated and experimental ¹H and ¹³C NMR spectra. nih.govdergipark.org.tr These calculations are crucial for confirming molecular structures, especially in cases of regioisomerism where different isomers are possible during synthesis. uzhnu.edu.ua While calculations are often performed for isolated molecules in the gas phase, the results generally show good agreement with experimental data obtained in solution (e.g., in DMSO-d₆). nih.govuzhnu.edu.ua Any discrepancies can often be attributed to intermolecular interactions and solvent effects present in the experimental setup. nih.gov

Table 2: Comparison of Experimental and GIAO-Calculated ¹³C-NMR Chemical Shifts (ppm) for a 5-benzyl-1,2,4-triazol-3(4H)-one Derivative

| Carbon Atom | Experimental (DMSO-d₆) | Calculated (B3LYP/6-31G(d,p)) |

|---|---|---|

| Triazole C3 | 148.5 | 147.9 |

| Triazole C5 | 155.0 | 154.2 |

| Benzyl CH₂ | 41.5 | 40.7 |

| Benzyl C1 (ipso) | 136.9 | 135.8 |

Data is for 5-benzyl-4-(3,4-dimethoxyphenethyl)-2H-1,2,4-triazol-3(4H)-one. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse computational method for studying the excited states of molecules and simulating their electronic (UV-Vis) absorption spectra. isres.org By applying TD-DFT to the optimized ground-state geometry of a compound, one can calculate the vertical excitation energies, oscillator strengths (f), and corresponding wavelengths (λ) of electronic transitions. tandfonline.com

For 1,2,4-triazole systems, TD-DFT calculations, often using the B3LYP functional, can predict the main absorption bands. tandfonline.commdpi.com These calculations help in assigning the observed spectral peaks to specific electronic transitions, which are typically characterized by the movement of electrons between molecular orbitals. researchgate.net The most common transitions involve the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net In many triazole derivatives, the prominent absorption bands in the UV region are assigned to π → π* transitions localized on the aromatic and triazole rings. tandfonline.comresearchgate.net

Table 3: TD-DFT Calculated Electronic Transitions for a Substituted oaji.netdergipark.org.trepstem.net-triazolo[3,4-b] oaji.netdergipark.org.trtandfonline.comthiadiazole

| Calculated Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 294 | 4.02 | 0.21 | HOMO → LUMO (37%) | n → π* |

| 610 | 2.03 | 0.15 | HOMO-4 → LUMO (43%) | π → π* |

Data derived from a study on a related triazole-thiadiazole system. tandfonline.com

Computed NMR Chemical Shifts (e.g., GIAO Method)

Advanced Computational Methodologies

Beyond static spectroscopic predictions, advanced computational methods are employed to understand the dynamic behavior of this compound and its derivatives, particularly in biological contexts.

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. pensoft.net These simulations are particularly valuable for studying the stability of a ligand, such as a 1,2,4-triazole derivative, when bound to a biological target like an enzyme or receptor. tandfonline.com By simulating the complex over a period, typically nanoseconds, one can analyze its structural stability and the nature of its interactions. pensoft.net

Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability over time. A stable complex is characterized by a low and converging RMSD value. nih.gov The Root Mean Square Fluctuation (RMSF) is analyzed to identify the flexibility of specific residues in the protein upon ligand binding. tandfonline.com Furthermore, MD simulations allow for the detailed tracking of intermolecular interactions, such as hydrogen bonds, providing insights into the persistence and strength of the bonds that stabilize the ligand-protein complex. tandfonline.com

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular post-processing technique applied to MD simulation trajectories to estimate the binding free energy (ΔG_bind) of a ligand to its protein target. acs.org This method calculates the energy difference between the bound complex and the unbound receptor and ligand, providing a more accurate estimation of binding affinity than docking scores alone. pensoft.net

The ΔG_bind is composed of molecular mechanics energy in the gas phase, solvation free energy, and conformational entropy. For a series of 1,2,3-triazole-phthalimide derivatives targeting a SARS-CoV-2 protein, MM-GBSA calculations revealed binding energies in the range of -63 kcal/mol, indicating strong and stable binding. nih.gov Similarly, studies on 1,2,4-triazole derivatives as potential anticancer agents have used MM-GBSA to quantify binding affinity, with calculated energies such as -33.40 kcal/mol for a complex with tubulin protein. researchgate.net These calculations are instrumental in lead optimization, helping to rank compounds and rationalize their biological activity. acs.org

Reaction Pathways and Mechanistic Studies Involving the 3-benzyl-4h-1,2,4-triazole Core

Thermal Rearrangements of 4H-1,2,4-Triazoles to 1H-1,2,4-Triazoles.researchgate.netscispace.comnih.govnih.govresearchgate.net

The thermal rearrangement of 4-substituted-4H-1,2,4-triazoles to the more stable 1-substituted-1H-1,2,4-triazoles is a significant transformation. researchgate.netscispace.com These reactions are typically performed by heating the neat 4-alkyl-4H-1,2,4-triazoles, often at high temperatures. researchgate.netresearchgate.net

Mechanistic Investigations of Group Migrations (e.g., SN2-type Reactions).researchgate.netnih.govnih.gov

Mechanistic studies suggest that the thermal rearrangement of 4-alkyl-4H-1,2,4-triazoles to their 1-alkyl isomers proceeds through a mechanism involving consecutive nucleophilic displacement steps. researchgate.netnih.gov This pathway is often described as an SN2-type reaction. researchgate.netnih.gov

The proposed mechanism involves an initial intermolecular reaction between two molecules of the 4-alkyl-4H-1,2,4-triazole. researchgate.netresearchgate.net In this step, the N1 atom of one triazole molecule acts as a nucleophile, attacking the α-carbon of the 4-alkyl group of a neighboring molecule. This results in the formation of a 1,4-dialkyltriazolium triazolate salt intermediate. researchgate.netresearchgate.net Subsequently, the triazolate anion can act as a nucleophile, attacking the alkyl groups of the dialkyltriazolium cation to yield the final 1-alkyl-1H-1,2,4-triazole product. researchgate.net

Studies on the thermal rearrangement of optically active 4-[(S)-2-butyl]-3,5-diphenyl-4H-1,2,4-triazole provided significant insight into the stereochemical course of the reaction. The rearrangement yielded 1-[(R)-2-butyl]-3,5-diphenyl-1H-1,2,4-triazole with a high degree of inversion of configuration (around 70%), accompanied by some racemization (approximately 30%). scispace.com This observation of inversion mixed with racemization is consistent with an SNi-type mechanism involving an ion pair. scispace.com The formation of elimination products further supports a non-concerted process. scispace.com

The regioselectivity of the rearrangement of unsymmetrical 4-methyl-3,5-diaryl-4H-1,2,4-triazoles has been shown to be comparable to the regioselectivity observed in the alkylation of the corresponding 3,5-diaryl-1H-1,2,4-triazoles, lending further support to the proposed mechanism of consecutive nucleophilic displacements. nih.gov

In the case of 4-allyl substituted triazoles, the substituent at the 5-position of the triazole ring significantly influences the reaction outcome. nih.gov For instance, 4-allyl-3-phenyl-5-methyl-4H-1,2,4-triazole yields rearrangement products derived from both SN2 and SN2'-type mechanisms. nih.gov

Table 1: Activation Parameters for Thermal Rearrangement of 4-Alkyl-4H-1,2,4-Triazoles researchgate.net

| 4-Alkyl Group | Phase | Activation Energy (Ea) in kJ/mol |

| Methyl | Crystalline | 104 |

| Ethyl | Crystalline | 173 |

This table illustrates the difference in activation energy for the thermal rearrangement of 4-methyl and 4-ethyl substituted 4H-1,2,4-triazoles in the crystalline state.

Characterization of Elimination Products.scispace.comnih.gov

During the thermal rearrangement of certain 4-substituted-4H-1,2,4-triazoles, elimination products can also be formed. scispace.comnih.gov For example, the thermolysis of 4-[(S)-2-butyl]-3,5-diphenyl-4H-1,2,4-triazole produced 3,5-diphenyl-1H-1,2,4-triazole as a significant byproduct. scispace.com

In the case of 4-(2-alkenyl) substituted 3-phenyl-4H-1,2,4-triazoles, elimination products were formed predominantly. nih.gov For instance, the thermolysis of 4-(2-butenyl)-substituted triazole resulted in a complex mixture where the elimination product was a major component. nih.gov

Oxidation Reactions and Their Mechanisms Involving Triazole Derivatives.mdpi.comthieme-connect.comnih.govbeilstein-journals.org

1,2,4-Triazole derivatives can undergo oxidation reactions, which can lead to the formation of various products, including N-oxides. mdpi.com The oxidation of the triazole ring can be influenced by the nature of the substituents present. For instance, the presence of nitro groups can affect the activity of adjacent nitrogen atoms, potentially making the ring more prone to bond breakage. mdpi.com

In some cases, oxidation can be part of a cascade reaction. For example, a copper-catalyzed one-pot synthesis of 3,5-disubstituted-1,2,4-triazoles from amides and nitriles involves an oxidation step using O2 as the oxidant. nih.govfrontiersin.org The mechanism of such reactions can involve the formation of an imine-type intermediate followed by nucleophilic attack, cyclization, and subsequent oxidation to form the final triazole product. researchgate.net

A divergent synthetic strategy for substituted amino-1,2,4-triazoles involves an intramolecular redox reaction under acidic conditions where a nitro group is involved, leading to the elimination of HNO2. thieme-connect.com Under neutral conditions with water, the same starting material can undergo oxidative intramolecular annulation in the presence of air. thieme-connect.com

The formation of 3-phenylazo-1,2,4-triazoles from the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines is proposed to occur through a mechanism that involves an oxidation step. An intermediate is oxidized by air to furnish the final triazole product. beilstein-journals.org

Cycloaddition Reactions (e.g., Diels-Alder, [4+2], and [2+2] Cycloadditions).libretexts.orgacgpubs.orglibretexts.orgwikipedia.orgmdpi.com

Cycloaddition reactions are powerful tools for the synthesis of cyclic and heterocyclic compounds. acgpubs.orglibretexts.org The 1,2,4-triazole system, particularly in the form of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its methyl analog (MTAD), is a well-known dienophile in Diels-Alder reactions. acgpubs.org These reactions are classified as [4+2] cycloadditions, where a conjugated diene (the 4π component) reacts with a dienophile (the 2π component) to form a six-membered ring. libretexts.orgwikipedia.org

PTAD and MTAD have been shown to react with various dienes, including hexachlorodienes and chiral open-chain dienols, to produce the corresponding [4+2] cycloadducts, often with good yields and high stereoselectivity. acgpubs.org Vinylimidazoles have also been demonstrated to participate in Diels-Alder reactions with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione at low temperatures. mdpi.com

While Diels-Alder reactions are the most common, other types of cycloadditions involving triazole derivatives are also known. For instance, the reaction of ketenes with dienes can sometimes lead to [2+2] cycloadditions, which is why "masked functionality" approaches are sometimes used in synthesis. wikipedia.org

Table 2: Examples of Cycloaddition Reactions with Triazole Derivatives acgpubs.orgmdpi.com

| Diene/Alkene | Dienophile/Triazole Derivative | Reaction Type | Product Type |

| Hexachlorodienes | PTAD/MTAD | Diels-Alder [4+2] | Cycloadducts |

| Chiral open-chain dienol | PTAD/MTAD | Diels-Alder [4+2] | Cycloadducts |

| 5-Vinylimidazole | 4-Phenyl-1,2,4-triazoline-3,5-dione | Diels-Alder [4+2] | Cycloadduct |

This table provides examples of different dienes and alkenes that undergo cycloaddition reactions with 1,2,4-triazole derivatives.

Ring-Opening Reactions and Dissociation Processes of 1,2,4-Triazole Systems.mdpi.comresearchgate.netacs.orgacs.orgrsc.org

The 1,2,4-triazole ring is generally stable; however, under certain conditions, it can undergo ring-opening reactions. researchgate.netacs.org The stability of the 1,2,4-triazole ring is considered higher than that of the 1,2,3-triazole ring. acs.org Computational studies have shown that the primary decomposition pathway for 1,2,4-triazole involves an H-transfer with a relatively high energy barrier. acs.org

Flash vacuum pyrolysis (FVP) of 1,2,4-triazoles can lead to the formation of nitrile ylides. acs.org The presence of substituents can significantly influence the dissociation pathways. For example, in nitro-substituted 1,2,4-triazoles, dissociation channels related to the nitro group can become competitive with the primary decomposition pathways of the triazole skeleton. mdpi.comacs.org The electron-withdrawing nature of the nitro group can have an impact on the primary dissociation channels of 1,2,4-triazole derivatives. acs.org

Studies on the attachment of low-energy electrons to 1H-1,2,4-triazole have shown that the triazole ring exhibits pronounced stability against electron attachment-induced cleavage compared to other five-membered rings like imidazole. rsc.org The main dissociation channel observed is the direct dissociation of a hydrogen radical. rsc.org

In some cases, ring-opening is part of a more complex transformation. An unusual N-N bond-cleaving ring-opening reaction of a 1,2,4-triazole backbone has been observed when induced by a Satoh-Miura-type C-H activation-annulation reaction. researchgate.net

Electrophilic and Nucleophilic Substitution Patterns on the 1,2,4-Triazole Ring.chemicalbook.comnih.govbenchchem.commdpi.combhu.ac.inresearchgate.net

The 1,2,4-triazole ring can undergo both electrophilic and nucleophilic substitution reactions. chemicalbook.comnih.gov Due to the high electron density on the nitrogen atoms, electrophilic substitution typically occurs at the nitrogen atoms. chemicalbook.comnih.gov The parent 1H-1,2,4-triazole is readily protonated at the N4 position. chemicalbook.com Alkylation of 1H-1,2,4-triazole can be regioselective, with alkylation at N1 being favored under certain basic conditions, while other conditions can lead to a mixture of N1 and N4 alkylated products. chemicalbook.comresearchgate.net

The carbon atoms of the 1H-1,2,4-triazole ring are π-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic attack under mild conditions. chemicalbook.com Nucleophilic substitution reactions are a key method for the functionalization of the triazole ring. For instance, the reaction of 1,2,4-triazole-3(5)-thiol with electrophiles like N-arylmaleimides and α-bromo-γ-butyrolactone proceeds via nucleophilic substitution rather than the expected [2+3]-cyclocondensation. mdpi.com

Coordination Chemistry of 3-benzyl-4h-1,2,4-triazole Ligands

Design and Synthesis of Metal Complexes Featuring 3-Benzyl-1,2,4-Triazole Ligands

The synthesis of metal complexes incorporating 3-benzyl-1,2,4-triazole ligands typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent system. The choice of metal precursor, solvent, and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final product's structure and dimensionality.

For instance, the synthesis of a "butterfly"-type silver cluster with 3-benzyl-4-phenyl-1,2,4-triazol-5-thiol was achieved through the direct reaction of silver nitrate (AgNO3) and the ligand in methanol, followed by recrystallization. nih.gov Similarly, heteroleptic cationic copper(I) complexes have been synthesized using benzyl azide and phenylacetylene as model substrates. mdpi.com The synthesis of various 1,4-disubstituted 1,2,3-triazoles has been accomplished through the reaction of terminal alkynes, organic halides like benzyl bromide, and sodium azide, catalyzed by copper(I) complexes. researchgate.netmdpi.com

The synthesis of metal-organic frameworks (MOFs) often employs solvothermal methods. For example, reacting a triazole-containing ligand with a metal salt like zinc nitrate under solvothermal conditions can yield crystalline MOFs. acs.org The synthesis of new Schiff base ligands derived from 1,2,4-triazole and their subsequent complexation with transition metals like Co(II), Ni(II), Cu(II), Pd(II), and Cd(II) have also been reported, typically in a 1:1 or 1:2 metal-to-ligand ratio. ekb.egajol.info

Coordination Modes of the 1,2,4-Triazole Heterocycle (N-coordination, Bridging Ligands)

The 1,2,4-triazole ring is a versatile coordinating agent due to the presence of three nitrogen atoms. It can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms, or it can act as a bridging ligand, connecting two or more metal centers. The most common bridging mode involves the N1 and N2 atoms of the triazole ring, forming a stable five-membered chelate ring with the metal ions. mdpi.comresearchgate.net

This bridging capability is fundamental to the formation of polynuclear clusters and coordination polymers. For example, in a silver(I) adduct of 4-amino-4H-1,2,4-triazole, the triazole ligand acts as a µ2-N1,N2 bridging ligand. mdpi.com Similarly, in Ag(I)-V(V) bimetallic systems, the triazole functional group facilitates both homo- and heterometallic connectivity through [–NN–] double and single bridges. researchgate.netiucr.org The coordination environment of the metal ion can vary significantly, with Ag(I), for instance, exhibiting coordination numbers from two to six and geometries ranging from linear to octahedral. mdpi.com

In some cases, the triazole ligand can exhibit more complex coordination behaviors. For example, in a heterobimetallic Ag(I)–V(V) complex, the 1,2,4-triazole ligands were observed to bridge two adjacent silver atoms as well as linking silver and vanadium centers. researchgate.net

Investigation of Homo- and Heterometallic Connectivity in Coordination Polymers and Clusters

The ability of 1,2,4-triazole ligands to bridge metal centers has been extensively utilized in the construction of both homometallic and heterometallic coordination polymers and clusters. These materials are of great interest due to their potential applications in areas such as magnetism, catalysis, and materials science.

Silver(I)-Vanadium(V) Bimetallic Systems

The combination of soft Ag(I) and hard V(V) metal centers with 1,2,4-triazole-based ligands has led to the formation of novel heterobimetallic complexes. In a notable example, the reaction of Ag(I) salts with [V(V)O2F2]− anions in the presence of 4-benzyl-4H-1,2,4-triazole resulted in a molecular tetranuclear cluster with the formula [Ag2(VO2F2)2(C9H9N3)4]. researchgate.netiucr.org

In this structure, the 1,2,4-triazole ligands exhibit both homometallic (Ag–Ag) and heterometallic (Ag–V) bridging modes. researchgate.netiucr.org Two of the triazole ligands bridge two silver atoms, while the other two link silver and vanadium centers. researchgate.net The vanadium atom adopts a distorted trigonal–bipyramidal coordination environment. researchgate.netiucr.org This work demonstrates the potential of using 1,2,4-triazole ligands to construct complex heterobimetallic architectures.

Copper Complexes of Benzyl-Substituted Triazoles

Copper complexes of benzyl-substituted triazoles have been investigated for their catalytic activity, particularly in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. mdpi.comresearchgate.netrsc.orgresearchgate.net The synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole is a common model reaction to test the efficiency of these catalysts. mdpi.comresearchgate.net

For example, a series of heteroleptic cationic copper(I) complexes were screened for their catalytic activity in the CuAAC reaction between benzyl azide and phenylacetylene. mdpi.com The results indicated that the nature of the counter-ion and the solvent can significantly influence the catalytic efficiency. mdpi.com In another study, copper complexes with a hybrid [SNS] ligand were shown to be active catalysts for the three-component click reaction of benzyl chloride, sodium azide, and phenylacetylene to produce 1-benzyl-4-phenyl-1H-1,2,3-triazole. researchgate.net

Silver(I) Adducts and their Polymeric Structures

Silver(I) ions readily form coordination polymers with 1,2,4-triazole-based ligands due to the flexible coordination geometry of Ag(I) and the bridging ability of the triazole ring. The reaction of AgNO3 with 4-amino-4H-1,2,4-triazole yielded a new polymeric silver(I) complex, [Ag2(L)2(NO3)]n(NO3)n. mdpi.com In this structure, the 4-amino-4H-1,2,4-triazole ligand and one of the nitrate groups adopt a bridging mode, connecting the crystallographically independent Ag1 and Ag2 atoms to form a two-dimensional coordination polymer. mdpi.com

The stoichiometry of the reactants and the nature of the counter-anion can have a profound effect on the resulting structure. For example, reactions of silver(I) salts with 4-amino-4H-1,2,4-triazole in a 1:1 molar ratio yielded four different adducts with varying structures depending on the counter-anion (CF3SO3−, ClO4−, BF4−, and NO3−). znaturforsch.com These studies highlight the rich structural chemistry of silver(I)-triazole coordination polymers.

Structural Characterization of Metal-Organic Frameworks (MOFs) incorporating Triazole Moieties

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Triazole-based ligands are excellent candidates for the construction of MOFs due to their ability to form strong and directional coordination bonds, leading to robust and porous frameworks.

The structural characterization of these materials is typically carried out using single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD). acs.orgresearchgate.netdigitellinc.comacs.org These techniques provide detailed information about the connectivity of the metal centers and organic linkers, the topology of the network, and the size and shape of the pores. Other characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), and elemental analysis are also employed to confirm the composition and thermal stability of the MOFs. researchgate.netdigitellinc.comacs.orgnih.gov

For example, three new mixed-ligand MOFs were synthesized from 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, 2,5-thiophenedicarboxylic acid, and Zn(NO3)2. acs.org The crystal structures, determined by SCXRD, revealed different coordination geometries and network topologies for the three MOFs. acs.org In another study, a series of isoreticular paddlewheel-based MOFs were synthesized using a bis(carboxyphenyl)-1,2,4-triazole ligand and various metal ions (Cu, Co, Zn). researchgate.net The study demonstrated that the choice of the metal ion can influence the porosity, pore diameter, and gas adsorption properties of the resulting MOFs. researchgate.net

Ligand Field Theory and Electronic Structure of Metal Complexes with Triazole Ligands

The electronic properties and coordination geometries of metal complexes containing 1,2,4-triazole-based ligands, such as 3-benzyl-4H-1,2,4-triazole, are effectively described by Ligand Field Theory (LFT). The 1,2,4-triazole moiety is a versatile building block in coordination chemistry due to the presence of three nitrogen atoms that can act as electron-pair donors. researchgate.net These ligands typically coordinate to metal ions through the nitrogen atoms at the N1 and N2 positions, often acting as bridging ligands to form polynuclear complexes. researchgate.netethz.ch The specific nature of the substituent at the C3 position, in this case, the benzyl group, can influence the electronic properties of the ligand and, consequently, the resulting metal complex, although the primary coordination effects are dictated by the triazole ring itself.

In the framework of Ligand Field Theory, the interaction between the ligand's donor atoms and the d-orbitals of the central metal ion leads to the splitting of the d-orbitals into different energy levels. For a metal ion in an octahedral environment, which is a common geometry for triazole complexes, the five degenerate d-orbitals split into a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx², dy²). ethz.cheurjchem.com The energy separation between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is determined by the nature of the ligand, with nitrogen-donor ligands like 1,2,4-triazoles generally creating a moderately strong ligand field.

The electronic structure of these complexes is experimentally probed using electronic absorption (UV-Vis) spectroscopy. The spectra typically exhibit two main types of electronic transitions: d-d transitions and charge-transfer transitions.

d-d Transitions: These transitions occur between the split d-orbitals of the metal ion and are characteristic of transition metal complexes. eurjchem.com They are typically observed in the visible region of the spectrum and are relatively weak in intensity. The number and energy of these bands provide valuable information about the d-electron configuration, oxidation state, and coordination geometry of the central metal ion. eurjchem.comasianpubs.org

For instance, in a typical octahedral Ni(II) complex (d⁸ configuration) with triazole ligands, three spin-allowed d-d transitions are expected. eurjchem.com Similarly, octahedral Co(II) complexes (d⁷ configuration) also display characteristic absorptions in the visible region. eurjchem.com The positions of these absorption bands can be used to calculate ligand field parameters, such as Δo and the Racah inter-electronic repulsion parameter (B), which provide insight into the covalency of the metal-ligand bond. Distortions from perfect octahedral geometry, which are common, lead to further splitting of the energy levels and can result in more complex spectra. eurjchem.com

Charge-Transfer Transitions: In addition to d-d bands, Ligand-to-Metal Charge Transfer (LMCT) bands are often observed. eurjchem.com These transitions involve the excitation of an electron from a ligand-based molecular orbital to a metal-based d-orbital. LMCT bands are typically found in the ultraviolet region, are much more intense than d-d transitions, and their energy is dependent on the ease of oxidation of the ligand and reduction of the metal center. eurjchem.com

The electronic structure dictated by the ligand field directly influences the magnetic properties of the complexes. For metal ions such as Fe(II), the magnitude of Δo induced by the triazole ligands can be close to the mean spin-pairing energy. This can lead to spin-crossover (SCO) behavior, where the complex can switch between a high-spin and a low-spin state in response to external stimuli like temperature or pressure. ethz.ch

Research Findings on Electronic Spectra of Triazole Complexes

Detailed spectroscopic studies on various transition metal complexes with 1,2,4-triazole derivatives have provided a solid basis for understanding their electronic structure. The data consistently show that the geometry around the metal center is a key determinant of the observed electronic transitions.

For example, studies on trinuclear Ni(II) complexes with 3,5-diamino-1,2,4-triazole revealed a distorted octahedral geometry. eurjchem.com The electronic absorption spectrum for Ni₃(Hdatrz)₆(H₂O)₆₆ showed bands at 950 nm, 615 nm, and 410 nm. These were assigned to the transitions ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), and ³A₂g(F) → ³T₁g(P), respectively, which is characteristic of Ni(II) in an octahedral field. eurjchem.com A high-energy peak at 355 nm was attributed to an LMCT transition. eurjchem.com

In a similar Co(II) complex, Co₃(Hdatrz)₆(H₂O)₆₆, absorption bands consistent with a distorted octahedral geometry were also observed. eurjchem.com The transitions were assigned as ⁴T₁g(F) → ⁴T₂g(F) and ⁴T₁g(F) → ⁴A₂g(F), with a higher energy band corresponding to ⁴T₁g(F) → ⁴T₁g(P). eurjchem.com An LMCT band was also identified for the cobalt complex. eurjchem.com

For complexes with d¹⁰ metal ions like Zn(II), no d-d transitions are possible. Their electronic spectra are therefore characterized only by ligand-based or charge-transfer absorptions. eurjchem.com

The table below summarizes representative electronic spectral data for metal complexes with ligands analogous to this compound, illustrating the application of ligand field theory.

Table 1: Electronic Spectral Data for Representative Metal(II) Complexes with Triazole Ligands

| Complex | Geometry | Observed Bands (nm) | Assignments (d-d Transitions) | Charge Transfer (nm) | Reference |

| Ni₃(Hdatrz)₆(H₂O)₆₆ | Distorted Octahedral | 950, 615, 410 | ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P) | 355 | eurjchem.com |

| Co₃(Hdatrz)₆(H₂O)₆₆ | Distorted Octahedral | - | ⁴T₁g(F) → ⁴T₂g(F), ⁴T₁g(F) → ⁴A₂g(F), ⁴T₁g(F) → ⁴T₁g(P) | 346 | eurjchem.com |

| Cu(II) Schiff Base Complex | Square-Planar | - | ²B₁g→ ²A₁g, ²B₁g→ ²A₂g | Yes | asianpubs.org |

| Zn₃(Hdatrz)₆(H₂O)₆₆ | Distorted Octahedral | - | None (d¹⁰) | 209 | eurjchem.com |

Applications in Materials Science of 3-benzyl-4h-1,2,4-triazole Derivatives